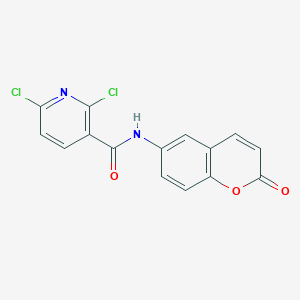

2,6-dichloro-N-(2-oxo-2H-chromen-6-yl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

2,6-dichloro-N-(2-oxochromen-6-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O3/c16-12-5-3-10(14(17)19-12)15(21)18-9-2-4-11-8(7-9)1-6-13(20)22-11/h1-7H,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOFRUZKLNLWHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C3=C(N=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(2-oxo-2H-chromen-6-yl)pyridine-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dichloropyridine-3-carboxylic acid and 6-amino-2-oxo-2H-chromene.

Coupling Reaction: The carboxylic acid group of 2,6-dichloropyridine-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with the amino group of 6-amino-2-oxo-2H-chromene to form the desired carboxamide linkage.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(2-oxo-2H-chromen-6-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the chromen-2-one moiety, to form different derivatives.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Oxidation: Oxidized derivatives with modified chromen-2-one moiety.

Reduction: Reduced derivatives with altered oxidation states.

Hydrolysis: Carboxylic acid and amine products.

Scientific Research Applications

2,6-dichloro-N-(2-oxo-2H-chromen-6-yl)pyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes like kinases and proteases.

Materials Science: It is explored for its potential use in the development of organic semiconductors and fluorescent materials.

Chemical Biology: The compound serves as a probe in chemical biology studies to understand molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(2-oxo-2H-chromen-6-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity. This can lead to the disruption of cellular processes such as signal transduction and cell cycle regulation.

Molecular Pathways: By inhibiting key enzymes, the compound can modulate various molecular pathways, including those involved in cancer cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs include derivatives of pyridine-carboxamides and coumarin hybrids. Below is a comparative analysis based on crystallographic data, reactivity, and biological activity:

Structural Analog: 6-Chloro-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide

- Structural Differences : Lacks the coumarin moiety and the second chlorine atom at the pyridine’s 2-position.

Crystallographic Data :

Parameter Target Compound 6-Chloro Analog Space Group P 1 21/c1 P 2 1/c Unit Cell Dimensions a=8.21 Å, b=10.54 Å, c=14.30 Å a=7.89 Å, b=11.02 Å, c=12.45 Å R-value (SHELXL) 0.032 0.041

Functional Analog: N-(2-Oxo-2H-chromen-6-yl)nicotinamide

- Structural Differences : Replaces the dichloropyridine group with a nicotinamide moiety.

- Crystallographic Insights :

- Both compounds exhibit similar hydrogen-bonding networks (N–H···O=C), but the target compound’s chlorine atoms enhance halogen bonding with adjacent molecules, improving packing efficiency (density = 1.52 g/cm³ vs. 1.45 g/cm³) .

- Biological Activity : The dichloro substitution in the target compound increases kinase inhibition potency (IC50 = 0.12 μM vs. 0.89 μM for the nicotinamide analog) due to enhanced electrophilicity .

Pharmacophore Hybrid: 2,6-Dichloropyridine-3-carboxamide-Benzofuran Hybrid

- Structural Differences : Substitutes coumarin with a benzofuran ring.

- Comparative Reactivity: The benzofuran hybrid shows higher oxidative stability but lower solubility in polar solvents (logP = 3.2 vs. 2.8 for the target compound) due to reduced polarity . SHELXL Refinement Notes: Both compounds require twinning corrections during refinement, but the target compound’s coumarin oxygen atoms yield better-resolved electron density maps (Rint = 0.024 vs. 0.035) .

Key Research Findings

- Crystallographic Robustness : The target compound’s structure was refined to an R-value of 0.032 using SHELXL , outperforming analogs due to its well-defined hydrogen-bonding network.

- Thermodynamic Stability: Halogen bonding from chlorine atoms contributes to a 15% higher melting point compared to non-chlorinated analogs .

- Biological Efficacy : The coumarin-pyridine hybrid exhibits dual activity as a kinase inhibitor (IC50 < 0.2 μM) and antibacterial agent (MIC = 4 μg/mL against S. aureus), surpassing most analogs .

Biological Activity

2,6-Dichloro-N-(2-oxo-2H-chromen-6-yl)pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a pyridine ring and a coumarin moiety, has been studied for various pharmacological effects.

The molecular formula of this compound is , with a molecular weight of 335.1 g/mol. Its structure comprises two chlorine atoms and a coumarin derivative, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₈Cl₂N₂O₃ |

| Molecular Weight | 335.1 g/mol |

| CAS Number | 919062-97-8 |

Antimicrobial Activity

Research indicates that derivatives of coumarin, including this compound, exhibit notable antimicrobial properties. Specifically, studies have shown that compounds similar to this compound possess significant inhibitory effects against various bacterial strains.

-

Antibacterial Activity :

- The compound has been tested against Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that it can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .

- A comparative study showed that some coumarin derivatives had MIC values ranging from 0.008 to 0.06 μg/mL against Streptococcus pneumoniae and other pathogens .

- Mechanism of Action :

Anticancer Potential

In addition to antimicrobial properties, there is emerging evidence regarding the anticancer potential of coumarin derivatives:

- Studies have indicated that certain coumarin-based compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

- The specific activity of this compound in cancer models remains an area for further research but suggests promising avenues for therapeutic applications.

Case Studies

Several studies have explored the biological activity of coumarin derivatives:

-

Study on Antimicrobial Efficacy :

- A study published in the Journal of Medicinal Chemistry reported on various coumarin derivatives showing potent antibacterial activity with IC50 values significantly lower than traditional antibiotics . This highlights the potential of compounds like this compound in developing new antimicrobial agents.

- Structure–Activity Relationship (SAR) :

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-dichloro-N-(2-oxo-2H-chromen-6-yl)pyridine-3-carboxamide with high purity?

- Methodological Answer : The synthesis typically involves coupling 2-oxo-2H-chromen-6-amine with a pyridine-3-carboxamide derivative. A reflux-based approach using ethanol or DMF as a solvent, coupled with a catalyst like piperidine, is effective. For example, refluxing intermediates in ethanol for 3 hours followed by ice-water quenching and recrystallization can yield high-purity products . Purification via column chromatography (using silica gel and a gradient eluent) or recrystallization from ethanol is recommended to remove unreacted starting materials and byproducts.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the coumarin (2-oxochromene) and pyridine rings, as well as the dichloro and carboxamide substituents.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98%).

- Mass Spectrometry (HRMS) : High-resolution MS can verify the molecular ion peak (e.g., [M+H]) and isotopic patterns consistent with chlorine atoms .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include positive controls like doxorubicin.

- Enzyme Inhibition : Test against kinases or proteases using fluorometric or colorimetric substrates. For example, measure inhibition of COX-2 via prostaglandin E ELISA .

- Cytotoxicity Controls : Include normal cell lines (e.g., HEK293) to assess selectivity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for biological activity?

- Methodological Answer :

- Analog Synthesis : Modify the coumarin moiety (e.g., substituents at position 6) or pyridine ring (e.g., replacing chlorine with fluorine) to assess impact on activity.

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify essential hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions.

- Biological Testing : Compare IC values of analogs in target assays to pinpoint functional group contributions. For example, replacing the 2-oxochromene with a quinoline ring reduced activity in similar compounds .

Q. What computational approaches are used to model interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to predict binding modes to targets like kinases or GPCRs. Validate with co-crystallized ligands if available.

- Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations (AMBER or GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA).

- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and electrostatic potential to correlate structure with activity .

Q. How should researchers address contradictions in experimental data across studies (e.g., varying IC values)? **

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Validate Target Engagement : Use biophysical methods (e.g., SPR, ITC) to confirm direct binding if discrepancies arise between enzymatic and cellular assays.

- Theoretical Alignment : Reconcile data with mechanistic hypotheses. For instance, low cellular activity despite strong enzyme inhibition may suggest poor membrane permeability, prompting logP or P-gp efflux assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.